N-(4-tert-butylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Description
Future Directions
Mechanism of Action
Target of Action
The compound, also known as VU0632982-1 or F5065-0024, is a novel derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a reduction in cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound can halt cell cycle progression, which may lead to cell death or senescence .
Result of Action
The compound has shown promising results in preclinical studies, exhibiting significant cytotoxic activities against various cancer cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-20(2,3)14-5-7-15(8-6-14)23-19(29)28-11-9-27(10-12-28)18-16-17(21-13-22-18)26(4)25-24-16/h5-8,13H,9-12H2,1-4H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVTURKVYLGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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